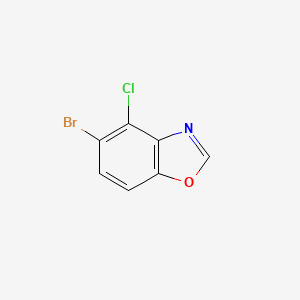

![molecular formula C21H18ClN5O3S B2547456 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 894037-27-5](/img/structure/B2547456.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

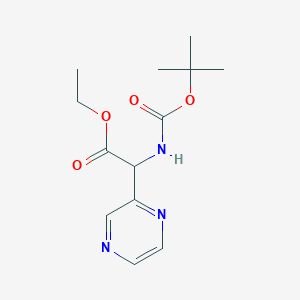

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . These types of compounds are known to exhibit diverse biological activity .

Synthesis Analysis

The synthesis of similar compounds involves three-component and three-stage synthetic protocols . A series of novel thiazolo[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized . The synthetic pathway for 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones was confirmed using X-ray analysis .

Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), Fourier-transform infrared spectroscopy (FTIR), and single-crystal X-ray analysis .

Chemical Reactions Analysis

The reactivity of similar compounds, [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts, was investigated using quantum chemical calculations followed by experimental studies . The reactions of these salts with O,N-nucleophiles led to the formation of new polyfunctional derivatives of 1,2,4-triazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using FT-IR, 1H NMR, and Mass spectra . The chemical shift of NH proton in III isomer is shifted downfields by 0.30 ppm as compared to the I isomer .

Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure may interact with specific cellular targets, inhibiting cancer cell growth and proliferation .

- Notably, some derivatives of this scaffold have demonstrated cytotoxic activity against breast cancer cells (MDA-MB-231 and MCF-7) with potent IC50 values .

- The compound’s pharmacophore includes features that make it a promising antimicrobial candidate. Studies have explored its effectiveness against bacterial and fungal pathogens .

- The triazolo-thiadiazine scaffold may modulate pain perception and inflammation. Investigations into its analgesic and anti-inflammatory properties are ongoing .

- Preliminary studies suggest that derivatives of this scaffold may inhibit viral replication, making them interesting candidates for further investigation .

- The compound’s structure allows for interactions with enzymes. Researchers have explored its potential as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and alkaline phosphatase inhibitor .

Anticancer Activity

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Antiviral Activity

Enzyme Inhibition

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities. There is significant interest in developing reactions for thiazolo[3,2-b][1,2,4]triazole and [1,2,4]triazole systems’ functionalizations with the aim of expanding the range of potential bio-active compounds .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

Similar compounds have been reported to interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been reported to affect multiple biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting a range of potential molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other compounds .

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)24-20(29)19(28)23-11-10-15-12-31-21-25-18(26-27(15)21)13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNMGTVPUSHQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2547384.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)

![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)